molecular formula C15H11N B8297705 4-Phenylcinnamonitrile

4-Phenylcinnamonitrile

Cat. No.: B8297705
M. Wt: 205.25 g/mol
InChI Key: FVQBFFGMLBOGAP-UHFFFAOYSA-N
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Description

4-Phenylcinnamonitrile (systematic IUPAC name: (E)-3-(4-phenylphenyl)acrylonitrile) is an aromatic nitrile derivative characterized by a cinnamontrile backbone (acrylonitrile with a phenyl group) substituted with an additional phenyl group at the 4-position of the benzene ring. Nitriles like this compound are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in hydrolysis, reduction, and cycloaddition reactions.

Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

3-(4-phenylphenyl)prop-2-enenitrile

InChI

InChI=1S/C15H11N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H

InChI Key

FVQBFFGMLBOGAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Dynamics

Electrochemical reduction of BP generates a radical-anion intermediate (BP- ⁻), which abstracts a proton from acetonitrile to form the nucleophilic cyanomethyl anion (−CH₂CN). This species undergoes a Michael addition to the α,β-unsaturated ketone intermediate, culminating in 4-PCN (Scheme 1). The choice of supporting electrolyte critically influences ion pairing and reaction trajectory. Tetraalkylammonium ions (e.g., Bu₄N⁺) minimize radical-anion dimerization, favoring cyanomethylation over competing pathways like benzopinacole formation. In contrast, Li⁺ ions form stable complexes with BP- ⁻, diverting the reaction toward undesired byproducts.

Table 1: Electrolysis Conditions and Yields for this compound Synthesis

Cathode MaterialElectrolyteCharge Passed (% Theoretical)Yield (%)Byproducts
PtBu₄NBF₄5055Benzhydrol, DPPN
HgEt₄NCl10067Diphenylmethane
PtLiClO₄1000Benzopinacole

Optimization Strategies

  • Electrode Selection : Platinum cathodes outperform mercury in sustaining radical-anion stability, achieving 67% yield at 100% charge efficiency.

  • Charge Control : Stopping electrolysis at 50–100% theoretical charge maximizes 4-PCN yield, whereas prolonged electrolysis degrades the product to diphenylmethane.

  • Solvent Purity : Anhydrous acetonitrile minimizes parasitic reactions, ensuring consistent cyanomethyl anion availability.

Michael Addition-Based Cyanomethylation

The Michael addition of cyanide to α,β-unsaturated ketones represents a classical route to α-phenylcinnamonitriles. Kalinowski et al. adapted this method for 4-substituted derivatives using sodium methoxide or Triton B (benzyltrimethylammonium hydroxide) as base catalysts.

Reaction Protocol and Scope

In a representative procedure, 4-substituted chalcones react with alkali metal cyanides (e.g., NaCN) in dimethylformamide (DMF) or methanol. Sodium methoxide deprotonates the cyanohydrin intermediate, driving the equilibrium toward nitrile formation. For electron-deficient substrates (e.g., 4-nitrochalcones), Triton B enhances reactivity by stabilizing the transition state through phase-transfer catalysis.

Key Observations :

  • Temperature Dependence : Reactions conducted at 0–5°C favor 1,2-addition (cyanohydrin), while heating to 60°C promotes 1,4-addition (4-PCN).

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 4-position accelerate cyanomethylation but necessitate Triton B for practical yields.

Limitations and Byproduct Formation

Competing retro-Michael reactions under thermal stress can regenerate starting materials, necessitating precise temperature control. For example, heating 4-nitro-α-phenylcinnamonitrile above 150°C induces decomposition to 4-nitrobenzyl cyanide and chalcone derivatives.

Wittig Reaction and Alternative Pathways

Although less commonly employed for nitrile synthesis, Wittig-type reactions offer theoretical routes to 4-PCN. Marshall et al. explored the reaction of bromodiphenylmethane with triphenylphosphine, followed by ylide formation and coupling with benzil. However, this approach failed to yield hexaphenylbutadiene or related nitriles, highlighting inherent challenges in alkene functionalization.

Challenges in Ylide Reactivity

  • Salt Formation : Bromodiphenylmethane and triphenylphosphine form stable phosphonium salts, but subsequent ylide generation requires stringent anhydrous conditions.

  • Competing Pathways : Uncontrolled protonation of the ylide leads to diphenylmethane rather than the desired α,β-unsaturated nitrile.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityByproduct RiskCost Efficiency
Electrochemical55–67ModerateModerateHigh
Michael Addition40–60HighLowModerate
Wittig Reaction<5LowHighLow

The electrochemical method excels in yield and selectivity but demands specialized equipment. Michael addition offers scalability and operational simplicity, albeit with stricter temperature requirements. Wittig reactions remain impractical for nitrile synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or diisobutylaluminum hydride, resulting in the formation of primary amines or aldehydes.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, anhydrous conditions

    Substitution: Nitric acid, bromine, sulfuric acid, elevated temperatures

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines, aldehydes

    Substitution: Nitro derivatives, halogenated biphenyls

Scientific Research Applications

Chemistry: 4-Phenylcinnamonitrile is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its biphenyl moiety can interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-Phenylcinnamonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-Phenylcinnamonitrile C₁₅H₁₁N 205.26 (estimated) Phenyl at 4-position of benzene Not available
4-Acetylbenzonitrile C₉H₇NO 145.16 Acetyl (-COCH₃) at 4-position 943-32-0
Ethyl 4-Chlorocinnamate C₁₁H₁₁ClO₂ 210.66 Chloro (-Cl), ester (-COOEt) 6048-6-2
5-Pyrimidinecarbonitrile C₁₈H₁₃N₃O 287.32 Pyrimidine ring, methylphenyl MFCD00794098
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 194.23 Amino (-NH₂) at 4-position 443998-73-0

Key Observations :

  • Hybrid Systems : The pyrimidinecarbonitrile in incorporates a heterocyclic ring, enhancing its utility in medicinal chemistry (e.g., kinase inhibitors), whereas this compound’s simpler structure may favor bulk synthesis for materials science.

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, solubility) for this compound are unavailable, trends can be extrapolated:

  • Polarity: The nitrile group (-CN) confers moderate polarity, comparable to 3-(4-Aminophenyl)benzonitrile , but lower than 4-Acetylbenzonitrile due to the absence of a carbonyl group.
  • Stability : The 4-phenyl group may enhance thermal stability relative to aliphatic nitriles like 4-(methylsulfanyl)butanenitrile , which has a flexible sulfide chain.

Q & A

Q. How can interdisciplinary studies integrate this compound into materials science or pharmacology?

  • Methodological Answer : For photovoltaics, measure HOMO/LUMO alignment via cyclic voltammetry. In drug discovery, perform docking studies (AutoDock Vina) against target proteins (e.g., kinases). Collaborate with domain experts to validate hypotheses—e.g., partner with crystallographers for co-crystal structures .

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